molecular formula C13H8Cl3NO2 B11964528 2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide CAS No. 106480-61-9

2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B11964528
CAS No.: 106480-61-9
M. Wt: 316.6 g/mol
InChI Key: BGEMAKTZPJNUSX-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide is an organic compound with the molecular formula C13H8Cl3NO2. It is a derivative of benzamide, where the benzene ring is substituted with hydroxyl and trichlorophenyl groups. This compound is known for its various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 2,4,5-trichloroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-(2,4,5-trichlorophenyl)benzaldehyde.

    Reduction: Formation of 2-hydroxy-N-(2,4,5-trichlorophenyl)benzylamine.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance neurotransmission in the brain. The compound’s structure allows it to penetrate the blood-brain barrier, making it effective in central nervous system applications .

Comparison with Similar Compounds

Properties

CAS No.

106480-61-9

Molecular Formula

C13H8Cl3NO2

Molecular Weight

316.6 g/mol

IUPAC Name

2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C13H8Cl3NO2/c14-8-5-10(16)11(6-9(8)15)17-13(19)7-3-1-2-4-12(7)18/h1-6,18H,(H,17,19)

InChI Key

BGEMAKTZPJNUSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)O

Origin of Product

United States

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